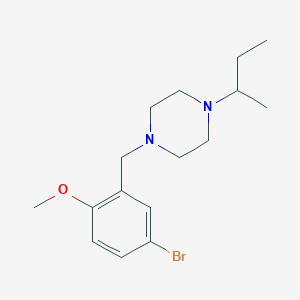
N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride, also known as PTC-209, is a small molecule inhibitor of BMI-1, a protein that is involved in the regulation of stem cell self-renewal and cancer stem cells. PTC-209 has been shown to inhibit the growth of a variety of cancer cell lines in vitro and in vivo, and is currently being evaluated in clinical trials for the treatment of several types of cancer.
作用机制
N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride inhibits the function of BMI-1, a protein that is involved in the regulation of stem cell self-renewal and cancer stem cells. Specifically, N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride binds to the PRC1 (Polycomb Repressive Complex 1) component BMI-1, which is a transcriptional repressor of the INK4a/ARF locus. This leads to the upregulation of p16INK4a and p14ARF, two tumor suppressor genes that are frequently inactivated in cancer.
Biochemical and Physiological Effects:
N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. In addition, N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride has been shown to target cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence.
实验室实验的优点和局限性
One advantage of N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride is that it has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth of various types of cancer cells. In addition, N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride has been shown to target cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence.
One limitation of N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride is that it is a small molecule inhibitor, and therefore may have limited efficacy in targeting BMI-1 in vivo. In addition, N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride may have off-target effects on other proteins that are involved in stem cell self-renewal and cancer stem cells.
未来方向
There are several future directions for the study of N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride. One direction is to evaluate the efficacy of N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride in clinical trials for the treatment of several types of cancer. Another direction is to identify biomarkers that predict response to N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride, which could help to identify patients who are most likely to benefit from treatment. Finally, further studies are needed to better understand the mechanism of action of N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride, and to identify potential combination therapies that could enhance its efficacy.
合成方法
N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride can be synthesized using a multi-step process that involves the reaction of various reagents with 4-methylbenzenecarboxylic acid. The final step involves the reaction of the resulting intermediate with N-(benzylthio)carbonyl-4-piperidone to form the hydrochloride salt of N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride.
科学研究应用
N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth of various types of cancer cells, including breast cancer, colon cancer, and leukemia. In addition, N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride has been shown to target cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence.
属性
IUPAC Name |
[N-benzyl-C-(4-methylphenyl)carbonimidoyl]thiourea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S.ClH/c1-12-7-9-14(10-8-12)15(19-16(17)20)18-11-13-5-3-2-4-6-13;/h2-10H,11H2,1H3,(H3,17,18,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPZXOSOZNDRBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NCC2=CC=CC=C2)NC(=S)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5120890.png)

![diethyl 5-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5120913.png)

![[(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetic acid](/img/structure/B5120933.png)

![2-[(anilinocarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5120947.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5120953.png)
![5-methyl-1-phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B5120961.png)
![3-phenyl-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5120967.png)

![{[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid](/img/structure/B5120983.png)